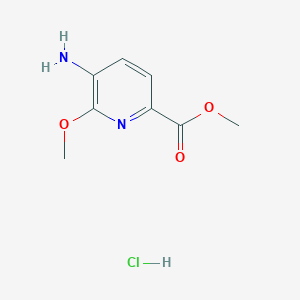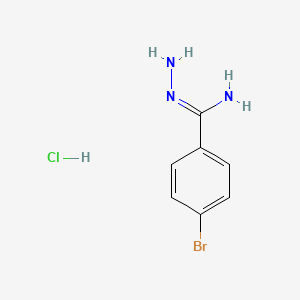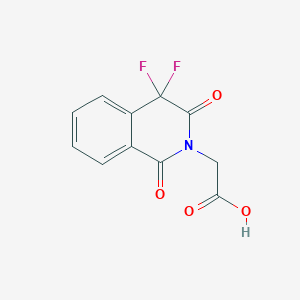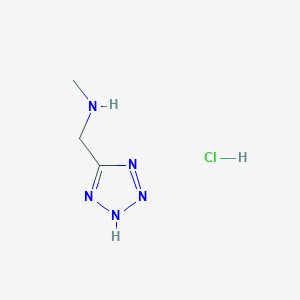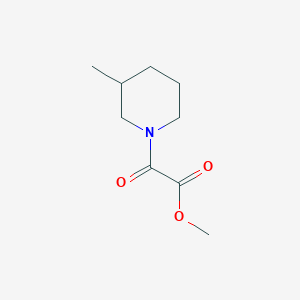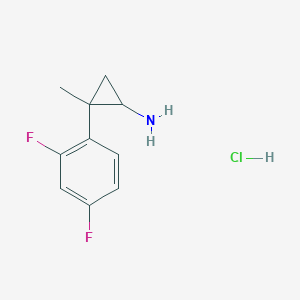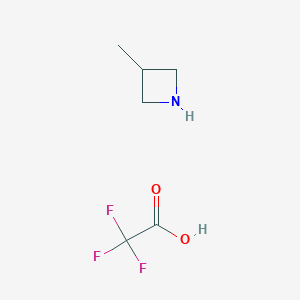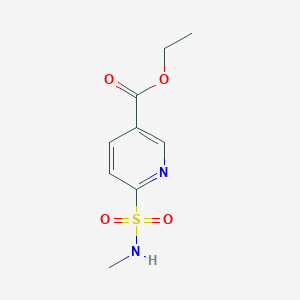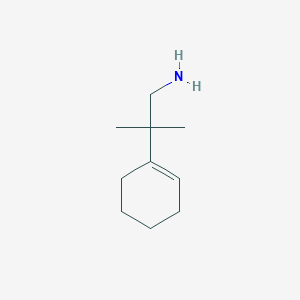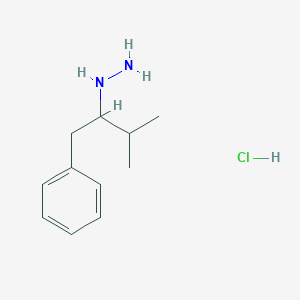
(3-Methyl-1-phenylbutan-2-yl)hydrazine hydrochloride
描述
(3-Methyl-1-phenylbutan-2-yl)hydrazine hydrochloride is a chemical compound with the molecular formula C₁₂H₂₄N₂Cl. It is a derivative of hydrazine, which is a well-known reducing agent and a building block in organic synthesis. This compound features a phenyl group attached to a butan-2-yl chain with a methyl group at the third carbon and a hydrazine group at the second carbon, forming a hydrochloride salt.
Synthetic Routes and Reaction Conditions:
Hydrazine Derivatives Synthesis: The compound can be synthesized by reacting (3-methyl-1-phenylbutan-2-one) with hydrazine hydrate in an acidic medium. The reaction typically involves refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to enhance efficiency and control reaction conditions. The use of catalysts such as acids or bases can also be employed to improve yield and purity.
Types of Reactions:
Oxidation: The hydrazine group can be oxidized to form various nitrogen-containing compounds, such as nitroso derivatives.
Reduction: The compound can act as a reducing agent in reactions, reducing other compounds to simpler forms.
Substitution: The phenyl group can undergo electrophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, nitrous acid, and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophiles such as bromine and acyl chlorides are used in substitution reactions.
Major Products Formed:
Oxidation: Nitroso derivatives, oximes, and other nitrogen oxides.
Reduction: Amine derivatives and other reduced forms.
Substitution: Brominated or acylated derivatives of the phenyl group.
科学研究应用
(3-Methyl-1-phenylbutan-2-yl)hydrazine hydrochloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of hydrazones and other nitrogen-containing compounds.
Biology: The compound can be used in biochemical assays to study enzyme activities and metabolic pathways.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism by which (3-Methyl-1-phenylbutan-2-yl)hydrazine hydrochloride exerts its effects depends on its specific application. In organic synthesis, it typically acts as a nucleophile or a reducing agent. The hydrazine group can attack electrophilic centers, leading to the formation of new bonds. In biochemical assays, it may interact with enzymes or other biomolecules, affecting their activity.
Molecular Targets and Pathways Involved:
Enzymes: The compound may inhibit or activate specific enzymes, altering metabolic pathways.
Biomolecules: It can interact with proteins, nucleic acids, and other biomolecules, affecting their function.
相似化合物的比较
Phenylhydrazine: A simpler hydrazine derivative with a phenyl group.
Hydrazobenzene: A compound with two phenyl groups attached to a hydrazine moiety.
属性
IUPAC Name |
(3-methyl-1-phenylbutan-2-yl)hydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2.ClH/c1-9(2)11(13-12)8-10-6-4-3-5-7-10;/h3-7,9,11,13H,8,12H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKEPFXPXALUFCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CC1=CC=CC=C1)NN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


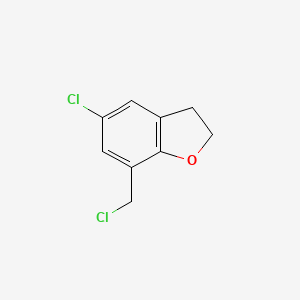
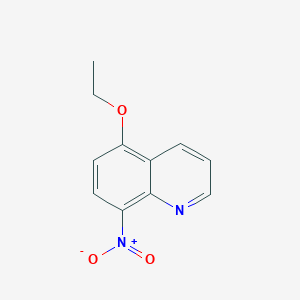
![3-(Trifluoromethyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B1430650.png)
